Acid Red 57

Description

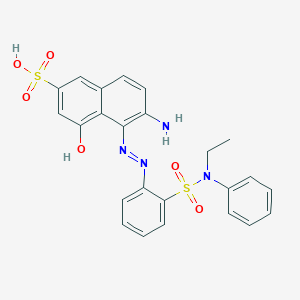

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZLMBIYRSBCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924102 | |

| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12217-34-4 | |

| Record name | Acid Red 57 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 17053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 57 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Red 57 (C.I. 17053), a synthetic azo dye. This document details its characteristics, laboratory applications, experimental protocols, and safety information to support its use in research and development.

Chemical and Physical Properties

This compound is a red, water-soluble powder with good stability under acidic conditions.[1][2] Its chemical structure features an azo functional group (-N=N-), which is responsible for its vibrant color.[1] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₂N₄O₆S₂ | [3][4] |

| Molecular Weight | 526.59 g/mol | [3] |

| CAS Number | 12217-34-4 | [4][5][6] |

| Appearance | Red to dark red powder | [3] |

| Solubility in Water | 70 g/L at 90 °C | [5][7] |

| Synonyms | C.I. This compound, Weak Acid Red E-BL, Acid Red 3GX | [5][7] |

Laboratory Applications

This compound is primarily utilized as a dye in the textile industry for protein fibers such as wool and silk, as well as for synthetic polyamides like nylon.[5] In a laboratory setting, its applications extend to wastewater treatment studies, specifically in experiments involving adsorption and photocatalytic degradation.[1] While not a common biological stain, its properties as an acid dye suggest potential for staining basic cellular components.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification by UV-Vis Spectrophotometry

A common method for determining the concentration of this compound in a solution is UV-Vis spectrophotometry.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water. From this stock, create a series of standard solutions with decreasing concentrations.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance (λmax) of this compound, which is typically around 510 nm.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration to create a standard calibration curve.

-

Sample Analysis: Measure the absorbance of the unknown sample solution at λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.

Adsorption Isotherm Experiment

This protocol outlines the steps to study the adsorption of this compound onto an adsorbent material.

Methodology:

-

Adsorbent Preparation: Prepare the adsorbent material as required (e.g., activated carbon, sepiolite).[8]

-

Batch Adsorption Studies:

-

Prepare a series of flasks containing a fixed amount of the adsorbent.

-

To each flask, add a known volume of this compound solution with varying initial concentrations.

-

Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

-

-

Analysis:

-

After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

-

Determine the final concentration of this compound in the supernatant using UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m where C0 is the initial dye concentration, Ce is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.

-

Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption characteristics.[8]

-

Photocatalytic Degradation Experiment

This protocol describes a typical setup for investigating the photocatalytic degradation of this compound.

Methodology:

-

Catalyst Suspension: Suspend a known amount of a photocatalyst (e.g., TiO₂, ZnO) in an aqueous solution of this compound.[9]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with a suitable light source (e.g., UV lamp).

-

Sample Collection: At regular time intervals, withdraw aliquots of the suspension.

-

Analysis:

-

Separate the photocatalyst from the sample by centrifugation or filtration.

-

Measure the concentration of the remaining this compound using UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Calculate the degradation efficiency at each time point.

-

Analyze the reaction kinetics (e.g., pseudo-first-order, pseudo-second-order).[9]

-

Generalized Biological Staining Protocol (Hypothetical)

Principle: As an acid dye, this compound is expected to bind to basic (acidophilic) components of cells and tissues, such as the cytoplasm and connective tissue fibers.

Reagents:

-

This compound staining solution (0.1% - 1.0% w/v in distilled water, with 1% acetic acid)

-

Fixative (e.g., 10% neutral buffered formalin)

-

Dehydrating agents (graded alcohols)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure for Paraffin-Embedded Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin (B1166041) wax.

-

Rehydrate the sections by passing them through a series of graded alcohols (100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Immerse the slides in the this compound staining solution for 5-15 minutes. The optimal time will need to be determined empirically.

-

-

Differentiation (Optional):

-

Briefly rinse the slides in a differentiating solution (e.g., 0.2% acetic acid in 95% ethanol) to remove excess stain and improve contrast.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through graded alcohols.

-

Clear the sections in xylene.

-

-

Mounting:

-

Apply a coverslip using a suitable mounting medium.

-

Expected Results:

-

Cytoplasm and other acidophilic structures: Shades of red.

-

Nuclei: Should remain unstained or lightly stained. A counterstain (e.g., hematoxylin) can be used to visualize nuclei.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for quantitative analysis of this compound using UV-Vis spectrophotometry.

Caption: Experimental workflow for studying the adsorption of this compound.

Caption: Workflow for the photocatalytic degradation of this compound.

References

- 1. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | 12217-34-4 | FA165998 | Biosynth [biosynth.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Acid Red 57 molecular structure and formula.

An In-depth Technical Guide to Acid Red 57

This technical guide provides a comprehensive overview of this compound, a synthetic monoazo dye. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical and physical properties, molecular structure, and relevant experimental protocols.

Molecular Structure and Formula

This compound is an anionic dye characterized by a single azo group (-N=N-) which acts as the chromophore responsible for its vibrant red color. The molecule contains two sulfonic acid groups, which impart water solubility, and a sulfonamide linkage. Its systematic IUPAC name is 6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid.[1] The presence of these functional groups allows for strong interactions with protein fibers such as wool and silk.[2][3]

The chemical structure consists of a substituted naphthalene (B1677914) ring system linked via the azo bridge to a phenyl ring containing an N-ethyl-N-phenylsulfamoyl group.

Molecular Formula (Free Acid): C₂₄H₂₂N₄O₆S₂[1][2][4][5]

Molecular Formula (Sodium Salt): C₂₄H₂₁N₄NaO₆S₂[6][7]

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for this compound.

| Property | Value | Reference |

| IUPAC Name | 6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | [1] |

| CAS Number | 12217-34-4 | [1][2][6] |

| C.I. Number | 17053 | [6][7] |

| Molecular Weight | 526.59 g/mol (Free Acid) 548.57 g/mol (Sodium Salt) | [2][5][6] |

| Appearance | Bright red or blue-red powder | [4][6] |

| Water Solubility | 70 g/L at 90°C | [6] |

| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N | [1][5] |

| InChI | InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34) | [1][2] |

| InChIKey | RJZLMBIYRSBCDQ-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application and study.

Chemical Synthesis

The standard manufacturing method for this compound involves a two-step diazotization and coupling reaction.[6]

Methodology:

-

Diazotization: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide serves as the diazo component. It is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at a low temperature (typically 0-5°C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid), under acidic conditions.[6] The electrophilic diazonium salt attacks the electron-rich naphthalene ring system to form the final azo dye.

-

Isolation: The product, this compound, precipitates from the reaction mixture and is isolated through filtration, followed by drying and pulverization.

Adsorption Studies for Wastewater Treatment

This compound is a common dye found in industrial wastewater. Its removal via adsorption is a widely studied process. The following protocol outlines a typical batch adsorption experiment.[3]

Methodology:

-

Adsorbent Preparation: A composite material of polyacrylonitrile/activated carbon (PAN/AC) is prepared and used as the adsorbent.

-

Batch Experiments: Samples of the PAN/AC composite (0.2-0.6 g) are added to 50 mL aqueous solutions of this compound. The initial dye concentrations are varied (e.g., 40-150 mg/L) and the pH is adjusted across a range (e.g., pH 1-9).

-

Equilibration: The mixtures are agitated for a predetermined time (e.g., 90 minutes) to ensure adsorption equilibrium is reached.

-

Analysis: After equilibration, the solid adsorbent is separated from the solution by filtration. The remaining concentration of this compound in the filtrate is determined spectrophotometrically by measuring the absorbance at its λ-max of 512.5 nm.

-

Kinetics: To determine the adsorption rate, samples are taken at various time intervals throughout the equilibration period and analyzed as described above.

Photocatalytic Degradation

The degradation of this compound can be achieved using photocatalysis, for example, with zinc oxide (ZnO) nanowires under UV irradiation.[3][8]

Methodology:

-

Catalyst Synthesis: ZnO nanowires are synthesized via a low-temperature co-precipitation method using zinc sulfate (B86663) as a precursor, followed by calcination at various temperatures (e.g., 400-600°C).[8]

-

Reaction Setup: An aqueous solution of this compound is placed in a reactor with a suspension of the synthesized ZnO nanowires.

-

Irradiation: The suspension is irradiated with a UV light source to initiate the photocatalytic process. The ZnO catalyst absorbs UV photons, generating electron-hole pairs which in turn produce highly reactive species like hydroxyl radicals (OH•).

-

Degradation: These reactive species attack and break down the complex structure of the this compound molecule, leading to its decolorization and degradation.

-

Monitoring: The degradation efficiency is monitored over time (e.g., 190 minutes) by measuring the decrease in the dye's characteristic absorbance peak using UV-Vis spectroscopy. The formation of hydroxyl radicals can be confirmed using photoluminescence studies with terephthalic acid as a probe molecule.[8]

References

- 1. This compound | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 12217-34-4: this compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 12217-34-4 | FA165998 | Biosynth [biosynth.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. dyeschemical.com [dyeschemical.com]

- 8. researchgate.net [researchgate.net]

Synthesis Pathway of C.I. Acid Red 57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 57 is a monoazo acid dye characterized by its vibrant red color. Its synthesis is a multi-step process rooted in classical azo dye chemistry, involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. This compound, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.

Introduction

C.I. This compound, with the CAS Registry Number 12217-34-4, is a water-soluble anionic dye.[1] The synthesis of this dye is a well-established industrial process that relies on the formation of a stable azo bond (-N=N-), which acts as the chromophore responsible for the dye's characteristic color. The overall synthesis can be conceptually divided into two primary stages: the formation of a diazonium salt from a primary aromatic amine and the subsequent electrophilic aromatic substitution reaction with a coupling component.

Synthesis Pathway Overview

The manufacturing process for C.I. This compound involves two key chemical transformations:

-

Diazotization: The process begins with the diazotization of the primary aromatic amine, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, commonly sodium nitrite (B80452).

-

Azo Coupling: The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to form the final C.I. This compound dye.[1]

The overall reaction scheme is depicted below:

Figure 1: Overall synthesis pathway of C.I. This compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of C.I. This compound. These protocols are based on established principles of azo dye chemistry and are intended as a guide for laboratory-scale synthesis.

Diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide

Objective: To convert the primary aromatic amine, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, into its corresponding diazonium salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Amino-N-ethyl-N-phenylbenzenesulfonamide | 276.35 | 1.0 |

| Hydrochloric Acid (37%) | 36.46 | 2.5 - 3.0 |

| Sodium Nitrite | 69.00 | 1.0 - 1.1 |

| Water (deionized) | 18.02 | - |

| Ice | - | - |

Procedure:

-

A suspension of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide (1.0 eq.) is prepared in water and hydrochloric acid (2.5-3.0 eq.).

-

The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) is added dropwise to the suspension, ensuring the temperature is maintained below 5 °C.

-

The reaction is stirred for an additional 30-60 minutes at 0-5 °C after the addition is complete.

-

The completion of the diazotization can be confirmed by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.

-

The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling reaction.

Figure 2: Workflow for the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide.

Azo Coupling Reaction

Objective: To couple the freshly prepared diazonium salt with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid to synthesize C.I. This compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Diazonium salt solution from step 3.1 | - | 1.0 |

| 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | 239.24 | 1.0 |

| Sodium Hydroxide (B78521) | 40.00 | As needed |

| Sodium Chloride | 58.44 | As needed |

| Water (deionized) | 18.02 | - |

Procedure:

-

In a separate vessel, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (1.0 eq.) is dissolved in water, with the addition of sodium hydroxide to aid dissolution and maintain an alkaline pH initially.

-

The solution of the coupling component is cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the solution of the coupling component with efficient stirring, while maintaining the temperature below 10 °C.

-

The pH of the reaction mixture is maintained in the acidic range (typically pH 4-6) to facilitate the coupling reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure complete coupling.

-

The product is then salted out by the addition of sodium chloride to decrease its solubility.

-

The precipitated C.I. This compound is collected by filtration, washed with a brine solution, and dried.

Figure 3: Workflow for the azo coupling reaction to form C.I. This compound.

Quantitative Data

Precise quantitative data for the synthesis of C.I. This compound is not extensively reported in publicly available literature. However, based on general knowledge of azo dye synthesis, the following table provides estimated parameters.

| Parameter | Value |

| Yield | 80-90% (typical) |

| Purity | >95% (after purification) |

| Reaction Time | Diazotization: 1-2 hours; Coupling: 2-4 hours |

| Reaction Temperature | 0-10 °C |

| pH (Coupling) | 4-6 |

Conclusion

The synthesis of C.I. This compound is a robust and well-understood process that exemplifies the principles of diazotization and azo coupling. The careful control of reaction parameters such as temperature and pH is critical to achieving a high yield and purity of the final product. This technical guide provides a foundational understanding of the synthesis pathway and experimental methodologies for C.I. This compound, which can be adapted and optimized for specific research and development applications.

References

The Core Mechanism of Acid Red 57 in Biological Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for Acid Red 57 as a biological stain. While primarily utilized in the textile and leather industries, its properties as an anionic azo dye provide a basis for its application in histological and cytological staining. This document outlines the fundamental physicochemical properties of this compound, the theoretical principles of its interaction with biological macromolecules, and representative protocols for its use as a cytoplasmic counterstain. The information presented is intended to serve as a foundational resource for researchers interested in exploring the utility of this compound in biological applications.

Introduction to this compound

This compound, also known as Weak Acid Red E-BL, is a synthetic monoazo dye.[1] Like other acid dyes, it is an anionic compound, carrying a negative charge in aqueous solutions.[2] This characteristic is central to its function as a stain for biological tissues. Its primary industrial applications include the dyeing of protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][3][4] The principles governing its affinity for these materials are analogous to those that dictate its interaction with biological specimens.

Physicochemical Properties

The staining behavior of this compound is a direct consequence of its molecular structure and resulting chemical properties. A summary of its key characteristics is provided below.

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| C.I. Number | 17053 | [4] |

| CAS Number | 12217-34-4 | [1][4][5] |

| Molecular Formula | C₂₄H₂₂N₄O₆S₂ (or C₂₄H₂₁N₄NaO₆S₂ for the sodium salt) | [1][3][4][5] |

| Molecular Weight | 526.59 g/mol (548.57 g/mol for the sodium salt) | [1][4][5][6] |

| Appearance | Bright blue-red powder | [1][3][4] |

| Solubility | Soluble in water; 70 g/L at 90°C | [1][3][4] |

| Chemical Class | Monoazo Dye | [1] |

Mechanism of Action in Biological Staining

The primary mechanism of action for acid dyes, including this compound, in biological staining is based on electrostatic interactions.[2] Biological tissues are composed of various macromolecules, with proteins being a principal component that can be targeted by these dyes.

Electrostatic Interactions

Proteins are amphoteric molecules, meaning they possess both acidic (e.g., carboxyl) and basic (e.g., amino) functional groups. The overall charge of a protein is dependent on the pH of the surrounding environment. In an acidic solution (below the isoelectric point of the proteins), the amino groups (-NH₂) become protonated, acquiring a positive charge (-NH₃⁺).[2]

This compound is an anionic dye, meaning its sulfonate groups (-SO₃⁻) are negatively charged. This results in a strong electrostatic attraction between the negatively charged dye molecules and the positively charged protein components within the tissue.[2] This interaction is the foundation of its staining capability, leading to the coloration of protein-rich structures such as the cytoplasm, muscle fibers, and collagen.[2]

Figure 1: Electrostatic interaction of this compound with tissue proteins.

Influence of pH

The pH of the staining solution is a critical factor. Staining with acid dyes is typically performed in an acidic environment to ensure that the target proteins carry a net positive charge, thereby promoting dye binding.[2] Conversely, in alkaline solutions, proteins would be deprotonated and carry a net negative charge, leading to repulsion of the anionic dye and a lack of staining.

Representative Experimental Protocol

While specific, optimized protocols for this compound in biological staining are not extensively documented, a representative protocol can be adapted from general methods for acid dye counterstaining, such as those for Eosin Y in a Hematoxylin (B73222) and Eosin (H&E) stain.[7][8] The following protocol is a hypothetical framework and should be optimized for specific applications.

Reagent Preparation

-

This compound Staining Solution (1% w/v Stock):

-

This compound powder: 1 g

-

Distilled water: 100 mL

-

Dissolve the dye in water. Gentle heating may be required.

-

-

This compound Working Solution (0.1% - 0.5% w/v):

-

Dilute the stock solution with distilled water to the desired concentration.

-

Add a few drops of glacial acetic acid to acidify the solution (target pH 4.5-5.5).

-

Tissue Preparation

-

Fixation: Fix tissue samples in 10% neutral buffered formalin.

-

Processing: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut 4-5 µm thick sections and mount on positively charged glass slides.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Rinse in distilled water.

-

-

Nuclear Staining (Optional, for H&E type stain):

-

Immerse in a regressive hematoxylin solution (e.g., Harris's).

-

Rinse in running tap water.

-

Differentiate in 0.5% acid alcohol.

-

"Blue" in Scott's tap water substitute or running tap water.

-

Rinse in distilled water.

-

-

Counterstaining with this compound:

-

Immerse slides in the this compound working solution for 30 seconds to 2 minutes. This step requires optimization.

-

-

Dehydration and Clearing:

-

95% Ethanol: 2 changes, 30 seconds each.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene: 2 changes, 2 minutes each.

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Figure 2: General workflow for histological staining using this compound.

Data Presentation: Parameters for Optimization

For reproducible and high-quality staining, several parameters of the protocol should be systematically optimized. The following table provides suggested starting points for the optimization of this compound staining.

| Parameter | Range for Optimization | Rationale | Reference (Principle) |

| Dye Concentration | 0.1% - 1.0% (w/v) | Affects staining intensity and background. Higher concentrations may require shorter incubation times. | [7] |

| pH of Staining Solution | 4.0 - 6.0 | Crucial for protonating tissue proteins to enable electrostatic binding of the anionic dye. | [2][7] |

| Staining Time | 30 seconds - 5 minutes | Determines the degree of dye uptake. Dependent on tissue type and desired contrast. | [7] |

| Differentiation | 0.5% Acetic Acid rinse | A brief rinse can help remove non-specific background staining and improve contrast. | [7] |

Conclusion

This compound possesses the fundamental characteristics of an effective acid dye for biological staining. Its anionic nature facilitates strong electrostatic binding to cationic proteins in an acidic environment, making it a potential candidate for a cytoplasmic counterstain. While its use in histology is not as established as other acid dyes like eosin, the principles outlined in this guide provide a solid foundation for researchers to develop and optimize staining protocols using this compound for various biological applications. Further investigation is warranted to fully characterize its staining properties and potential for specific diagnostic or research purposes.

References

- 1. hztya.com [hztya.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound|CAS NO.12217-34-4 [chinainterdyes.com]

- 5. CAS 12217-34-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Solubility of Acid Red 57 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the monoazo dye, Acid Red 57 (C.I. 17053), in two common laboratory solvents: water and ethanol (B145695). The information presented herein is intended to support research and development activities where precise knowledge of this dye's physicochemical properties is critical.

Quantitative Solubility Data

The solubility of a substance is a fundamental chemical property that dictates its application in various scientific and industrial processes. For this compound, the available quantitative data is summarized below.

| Solvent | Temperature (°C) | Solubility |

| Water | 90 | 70 g/L[1][2] |

| Ethanol | Not specified | Sparingly soluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, particularly for ethanol, the following experimental protocol, adapted from established methodologies such as the OECD Guideline for the Testing of Chemicals, Section 105, provides a standardized approach.[4][5]

Objective:

To determine the saturation concentration of this compound in water and ethanol at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Deionized water

-

Absolute ethanol

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis Spectrophotometer

-

Magnetic stirrer and stir bars

-

Temperature probe

Methodology:

The flask shake method is a common and reliable technique for determining the solubility of a substance.

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to separate flasks containing a known volume of deionized water and absolute ethanol, respectively. The amount of dye should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Add a magnetic stir bar to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge an aliquot of the mixture at a high speed or filter it using a syringe filter. The filter material should be chosen to be compatible with the solvent and not adsorb the dye.

-

-

Analysis of the Saturated Solution:

-

Carefully take a known volume of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with the respective solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in both water and ethanol.

-

Measure the absorbance of these standards to construct a calibration curve (absorbance vs. concentration).

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the respective solvent at the experimental temperature.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-Depth Technical Guide to Acid Red 57 (CAS 12217-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 57 (CAS 12217-34-4), a synthetic azo dye. It covers its chemical and physical properties, synthesis, applications in dyeing, and available toxicological data. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 17053, is a red powder with a bluish hue.[1] It is a water-soluble anionic dye, a characteristic that is crucial for its applications in aqueous dyeing processes.[2] The solubility in water is reported to be 70 g/L at 90°C.[1][3] In concentrated sulfuric acid, it exhibits a dark red color.[1][3]

The chemical structure of this compound is characterized by a single azo bond (-N=N-) which acts as the chromophore responsible for its color.[1] Its IUPAC name is 6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12217-34-4 | [3][4][5] |

| C.I. Name | This compound | [1][5] |

| C.I. Number | 17053 | [1][4] |

| Molecular Formula | C₂₄H₂₂N₄O₆S₂ | [2][4] |

| Molecular Weight | 526.6 g/mol | [4] |

| Appearance | Bright blue-red powder | [1][3] |

| Solubility in Water | 70 g/L (at 90°C) | [1][3] |

| Synonyms | Acid Red 3GB, Acid Red 3GP, Acid Red 3GX, Weak Acid Red E-BL | [1][5] |

Synthesis

The synthesis of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[1][6]

Caption: General workflow for the analytical determination of this compound using UHPLC.

General UHPLC Conditions for Synthetic Dyes:

-

Column: A reversed-phase C18 column (e.g., 2.0 mm I.D. x 50 mm L, 2 µm particle size). *[7] Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). *[7] Flow Rate: Typically around 0.5 mL/min. *[7] Column Temperature: Maintained at a constant temperature, for instance, 40°C. *[7] Detection: Diode-array detection, with the chromatogram extracted at the maximum absorbance wavelength of this compound.

-

Injection Volume: A small volume, such as 1 µL.

[7]### 6. Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound has a specific role or effect on biological signaling pathways in the context of drug development or cellular research. Its primary known function is as a colorant.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 12217-34-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Acid Red 57 | 12217-34-4 [chemicalbook.com]

- 4. This compound | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vianadyes.com [vianadyes.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to the Spectroscopic Properties of Acid Red 57 for Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Acid Red 57 (AR57), a synthetic azo dye. The focus is on its application in quantitative analysis, detailing its spectral characteristics and the established experimental protocols for its determination. This document serves as a critical resource for professionals requiring accurate and reliable analysis of this compound.

Core Physicochemical and Spectroscopic Properties

This compound (C.I. 17053) is a water-soluble anionic dye, appearing as a red powder.[1][2][3] Its chemical structure, containing azo groups (-N=N-), is responsible for its vibrant red color.[4] While primarily used in the textile industry for dyeing protein fibers like wool and silk, its well-defined spectroscopic signature makes it a subject of analytical interest, particularly in studies of wastewater treatment and photocatalytic degradation.[1][3][5]

Quantitative data regarding the physical and spectroscopic properties of this compound are summarized below for clear reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₂N₄O₆S₂ (Acid Form) C₂₄H₂₁N₄NaO₆S₂ (Sodium Salt) | [5][6] |

| Molecular Weight | 526.59 g/mol (Acid Form) 548.57 g/mol (Sodium Salt) | [1][5] |

| CAS Number | 12217-34-4 | [1][6] |

| Appearance | Red Powder | [1][2] |

| Wavelength of Maximum Absorption (λmax) | 512 nm (in aqueous solution) | [5] |

| Molar Extinction Coefficient (ε) | 23,660 M⁻¹cm⁻¹ (at 512 nm) | [5] |

| Solubility | Soluble in water; 70 g/L at 90°C | [2][3] |

UV-Visible Absorption Spectroscopy

The primary analytical technique for the quantification of this compound is UV-Visible (UV-Vis) spectrophotometry. The dye exhibits a strong absorption peak in the visible region of the electromagnetic spectrum, which can be directly correlated to its concentration in a solution via the Beer-Lambert Law.

The maximum absorption wavelength (λmax) for this compound in aqueous solutions is consistently reported at 512 nm .[5] This peak corresponds to the electronic transitions within the conjugated azo system of the molecule. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at this wavelength, is 23,660 M⁻¹cm⁻¹ , indicating high sensitivity for spectrophotometric detection.[5]

Experimental Protocol: Quantitative Analysis by UV-Vis Spectrophotometry

This section provides a detailed methodology for the determination of this compound concentration in an aqueous sample using UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Deionized water or appropriate buffer

-

Volumetric flasks and pipettes (Class A)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1.0 cm path length)

3.2. Preparation of Standard Solutions

-

Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound standard. Dissolve it in a small amount of deionized water in a 100-mL volumetric flask. Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 mg/L) by performing serial dilutions of the stock solution using volumetric glassware.

3.3. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

-

Wavelength Selection: Set the instrument to measure absorbance at the λmax of this compound, which is 512 nm.[5]

-

Blank Correction: Fill a 1.0 cm cuvette with deionized water (or the same solvent used for the standards and sample). Place it in the spectrophotometer and zero the absorbance. This corrects for any absorbance from the solvent and the cuvette itself.

-

Calibration Curve Construction:

-

Measure the absorbance of each working standard at 512 nm, starting from the lowest concentration.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

Plot a graph of Absorbance versus Concentration (mg/L).

-

Perform a linear regression analysis. The resulting line should have a coefficient of determination (R²) value > 0.995 for the curve to be considered valid.

-

-

Sample Analysis:

-

Measure the absorbance of the unknown sample solution at 512 nm. If the absorbance is higher than the most concentrated standard, dilute the sample with a known factor to bring it within the linear range of the calibration curve.

-

Use the equation of the line from the linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the sample.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

-

Diagrams of Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principle governing the analysis.

Caption: Experimental workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.

Caption: The Beer-Lambert Law, relating Absorbance (A) to concentration (c), path length (b), and molar absorptivity (ε).

Other Analytical Applications

Beyond simple quantification, the spectroscopic properties of this compound are leveraged in other scientific contexts:

-

Photocatalytic Degradation Studies: Researchers monitor the decrease in the absorbance peak at 512 nm over time to determine the rate and efficiency of AR57 degradation by photocatalysts like zinc oxide (ZnO) under UV irradiation.[5]

-

Impurity Analysis: In the manufacturing of related color additives, such as D&C Red No. 6 and D&C Red No. 7, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV-Vis detector is used to identify and quantify impurities. The UV-Vis spectrum helps confirm the identity of eluted compounds.[8]

-

Adsorption Studies: The removal of AR57 from aqueous solutions by adsorbents is quantified by measuring its concentration via UV-Vis spectrophotometry before and after the adsorption process.[9]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. CAS 12217-34-4: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification and quantification of the decarboxylated analogue of Pigments Red 57 and 57:1 in the color additives D&C Red No. 6, D&C Red No. 7, and their lakes, using a chelating agent and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of Acid Red 57 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Acid Red 57

This compound (C.I. 17053) is a single azo dye characterized by its bright red color with a blueish tint.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| CAS Number | 12217-34-4[1] |

| Molecular Formula | C₂₄H₂₁N₄NaO₆S₂[1] |

| Molecular Weight | 548.57 g/mol [1] |

| Solubility in Water | 70 g/L at 90°C[1] |

| Appearance | Bright blue-red powder[2] |

Thermodynamic Data from Adsorption Studies

The thermodynamic parameters for the adsorption of this compound onto various materials have been investigated. This data, while not representing the intrinsic stability of the dye in solution, offers valuable insights into the spontaneity and energetic favorability of its interaction with surfaces, which is a key aspect of its overall behavior in a system. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for these processes are tabulated below.

A negative ΔG° indicates a spontaneous adsorption process. A negative ΔH° suggests an exothermic process, where adsorption is more favorable at lower temperatures, while a positive ΔH° indicates an endothermic process.[3][4] The entropy change (ΔS°) reflects the change in randomness at the solid-liquid interface during adsorption.[3]

| Adsorbent Material | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Sawdust | Not Specified | -3.97 | -22.9 | -64.6 | [3] |

| Polyacrylonitrile/activated carbon composite | Not Specified | Negative values | Negative values (exothermic) | Not Specified | [5] |

| Surfactant-modified sepiolite (B1149698) | Not Specified | Negative values | Not Specified | Not Specified | [6] |

Factors Influencing the Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light.

Effect of pH

The pH of the aqueous solution is a critical factor affecting the stability and interaction of this compound. Studies on the adsorption of this compound have shown that the maximum uptake of the dye occurs in acidic conditions, typically within a pH range of 3 to 4.[3][7] This suggests that the dye is chemically stable in acidic conditions.[2] In strongly acidic solutions, such as in the presence of concentrated sulfuric acid, the dye exhibits a dark red color.[1]

Effect of Temperature

Adsorption studies of this compound on sawdust have indicated that the adsorption process is exothermic, meaning that the extent of adsorption decreases as the temperature increases.[3][8] This implies that at higher temperatures, the dye has a lower tendency to adsorb to surfaces and will preferentially remain in the aqueous phase.

Photostability

This compound, like many azo dyes, is susceptible to degradation under UV irradiation. The photocatalytic degradation of this compound in the presence of ZnO nanowires has been shown to follow first-order kinetics.[9] This indicates that the concentration of the dye decreases exponentially over time when exposed to UV light in the presence of a suitable catalyst.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound in aqueous solutions.

Determination of Optimal pH for Solubility and Stability

Objective: To determine the pH range in which this compound exhibits maximum solubility and stability against precipitation.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions (pH 4, 5, 6, 7, 8, 9)

-

0.1 M HCl and 0.1 M NaOH

-

UV-Vis Spectrophotometer

-

Magnetic stirrer and stir bars

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

In a series of beakers, add a known volume of the this compound stock solution to each of the different pH buffer solutions.

-

Stir the solutions at a constant temperature for 30 minutes to allow for equilibration.[10]

-

Visually inspect each solution for any signs of precipitation.[10]

-

For solutions with no visible precipitate, measure the absorbance at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.[10]

-

Plot the absorbance as a function of pH. The pH range with the highest absorbance corresponds to the optimal pH for solubility.[10]

Assessment of Degradation Kinetics under UV Irradiation

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water or a buffered solution at a specific pH

-

UV lamp with a known wavelength and intensity

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an aqueous solution of this compound with a known initial concentration.

-

Place the solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Position the UV lamp at a fixed distance from the reaction vessel.

-

At time zero, turn on the UV lamp and start the stirrer.

-

At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the λmax of this compound using a UV-Vis spectrophotometer.

-

Plot the natural logarithm of the concentration (or absorbance) of this compound versus time.

-

If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) can be determined from the slope of the line (slope = -k).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for assessing the stability of this compound.

Caption: Workflow for determining the optimal pH for this compound solubility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Raw sawdust utilization for the removal of acid red57 and basic fuchsin dyes from aqueous solution: equilibrium, kinetics, and thermodynamic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14.139.213.3:8080 [14.139.213.3:8080]

- 5. Adsorption of this compound from aqueous solutions onto polyacrylonitrile/activated carbon composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adsorption of this compound from aqueous solutions onto surfactant-modified sepiolite [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Health and Safety of Acid Red 57 in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Acid Red 57 (C.I. 17053; CAS No. 12217-34-4), a synthetic azo dye. The information is intended for use in a research laboratory setting to ensure the safe handling and application of this compound. This document details toxicological information, safe handling procedures, emergency protocols, and waste disposal guidelines.

Chemical and Physical Properties

This compound is a bright blue-red powder.[1] It is soluble in water, with a solubility of 70 g/L at 90°C, forming a red aqueous solution.[1] In concentrated sulfuric acid, it appears dark red.[1]

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂N₄O₆S₂ | [2][3] |

| Molecular Weight | 526.58 g/mol | [4] |

| IUPAC Name | 6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | [2] |

| Appearance | Bright blue-red powder | [1] |

| CAS Number | 12217-34-4 | [2][3] |

Toxicological Data

Reductive Cleavage and Potential Metabolites

The manufacturing process of this compound involves the coupling of diazotized 2-Amino-N-ethyl-N-phenylbenzenesulfonamide with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.[1] Reductive cleavage of the azo bond (-N=N-) in this compound, which can occur through metabolic processes, is expected to yield these two precursor aromatic amines.

Toxicity of Potential Aromatic Amine Metabolites

The safety profile of this compound is therefore closely linked to the toxicity of its potential cleavage products.

| Compound | CAS Number | GHS Hazard Statements | Source |

| 2-Amino-N-ethyl-N-phenylbenzenesulfonamide | 81-10-7 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | 90-51-7 | H314: Causes severe skin burns and eye damage. | [6] |

Hazard Identification and Personal Protective Equipment (PPE)

Given the irritating and corrosive nature of its potential metabolites, this compound should be handled with caution. The powdered form presents a risk of inhalation.

| Hazard | Recommended PPE |

| Inhalation | Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended. |

| Skin Contact | Wear a lab coat, long pants, and closed-toe shoes. Use nitrile gloves. Change gloves immediately if contaminated. |

| Eye Contact | Wear chemical safety goggles. |

Safe Handling and Storage

-

Handling: Avoid creating dust. Weigh the powder in a ventilated enclosure or fume hood. After handling, wash hands thoroughly with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill and Waste Disposal

-

Spills: For small spills, carefully sweep up the solid material to avoid creating dust and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols for Safety Assessment

The following are generalized protocols that can be adapted for the safety assessment of azo dyes like this compound.

Ames Test for Mutagenicity (OECD 471)

This test evaluates the potential of a substance to induce mutations in bacteria.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This test assesses the potential of a substance to cause skin irritation.

Detection of Aromatic Amines from Azo Dyes (Adapted from EN 14362-1)

This protocol is for determining if a dye can release specified aromatic amines.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 12217-34-4: this compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

The Discovery and Enduring Legacy of Azo Dyes: A Technical Guide to Acid Red 57 and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of azo dyes, with a focused examination of Acid Red 57. Azo dyes represent the largest and most versatile class of synthetic colorants, their development heralding a new era in industrial chemistry and impacting fields from textiles to biomedical research. This document provides a comprehensive overview of their synthesis, characterization, and the biological implications of their metabolic byproducts, tailored for a scientific audience.

A Journey Through Time: The Dawn of Synthetic Color

The history of dyeing is a rich tapestry woven through human civilization. For centuries, color was a luxury derived from natural sources, often requiring laborious extraction processes for limited and sometimes muted palettes. The mid-19th century marked a revolutionary turning point with the birth of synthetic organic chemistry.

The era of synthetic dyes was ushered in by William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine. This discovery ignited a flurry of research into the chemical manipulation of coal tar derivatives, particularly aniline. It was in this fertile scientific environment that the azo class of dyes was born.

In 1858, Peter Griess discovered the diazotization reaction, a cornerstone of azo dye synthesis. This reaction, involving the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt, provided a reactive intermediate that could be coupled with various aromatic compounds to produce a vast spectrum of vibrant and lightfast colors. The first true azo dye, Bismarck Brown, was developed by Carl Alexander von Martius in 1863. This was followed by a rapid expansion in the variety and application of azo dyes, forever changing the landscape of industrial coloration.

The Chemistry of Color: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes is a direct result of the extended conjugated system of pi electrons across the molecule, which allows for the absorption of specific wavelengths of visible light. The synthesis of azo dyes is a two-step process:

-

Diazotization: A primary aromatic amine is reacted with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage and yields the final dye molecule.

The versatility of this synthesis lies in the ability to modify both the diazo component (the aromatic amine) and the coupling component, allowing for the fine-tuning of the resulting dye's color, solubility, and fastness properties.

Focus on this compound: Properties and Synthesis

This compound (C.I. 17053) is a monoazo dye belonging to the acid dye class, characterized by the presence of sulfonic acid groups that enhance its water solubility and affinity for protein fibers like wool and silk.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 12217-34-4 | [1][2] |

| Molecular Formula | C₂₄H₂₁N₄NaO₆S₂ | [2] |

| Molecular Weight | 548.57 g/mol | [2] |

| Appearance | Bright red powder | [2] |

| Solubility in Water (90 °C) | 70 g/L | [2] |

Manufacturing of this compound

The synthesis of this compound involves the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide and subsequent coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) under acidic conditions[2].

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of azo dyes, based on established laboratory procedures.

General Laboratory Synthesis of a Monoazo Dye (e.g., Para Red)

This protocol describes the synthesis of Para Red, a classic azo dye, which illustrates the fundamental principles of azo dye synthesis.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

2-Naphthol (B1666908) (β-Naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

Part A: Diazotization of p-Nitroaniline

-

In a 100 mL beaker, dissolve 1.38 g of p-nitroaniline in 25 mL of 3 M HCl with gentle heating.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 0.75 g of sodium nitrite in 5 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5 °C and with constant stirring. The formation of the diazonium salt is indicated by a slight color change.

Part B: Preparation of the Coupling Component Solution

-

In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of 2 M NaOH solution.

-

Cool this solution in an ice bath.

Part C: Azo Coupling

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored red precipitate of Para Red will form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part D: Isolation and Purification

-

Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

-

Wash the solid product with cold deionized water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from ethanol to obtain purified Para Red.

-

Dry the purified crystals in a desiccator.

-

Calculate the percentage yield of the synthesized dye. A typical yield for this reaction is in the range of 80-90%.

Characterization Techniques

4.2.1. UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the electronic structure of azo dyes. The wavelength of maximum absorbance (λmax) is indicative of the extent of the conjugated system and the nature of the substituents on the aromatic rings.

Procedure:

-

Prepare a dilute solution of the synthesized azo dye in a suitable solvent (e.g., ethanol, DMSO) of a known concentration (e.g., 1 x 10⁻⁵ M)[3].

-

Record the UV-Vis absorption spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

-

Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the azo dye molecule.

Procedure:

-

Prepare a KBr pellet of the solid dye sample or analyze the sample using an ATR-FTIR spectrometer.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation

Spectroscopic Data for Representative Azo Dyes

| Dye Name | Diazo Component | Coupling Component | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| Disperse Red 19 | 4-Nitroaniline | N,N-diethylaniline | 495 | Not specified | Ethanol[4] |

| Azo Dye A1 | Sulfamethoxazole | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 388-438 | Not specified | Various[5] |

| Red-5B | Not specified | Not specified | 512 | Not specified | Not specified[6] |

| Orange-3R | Not specified | Not specified | 492 | Not specified | Not specified[6] |

| Yellow-GR | Not specified | Not specified | 415 | Not specified | Not specified[6] |

Characteristic FTIR Peak Assignments for Azo Dyes

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| 3423-3365 | O-H Stretching | Hydroxyl group | [4] |

| 3274-3213 | N-H Stretching | Amine/Amide group | [4] |

| 3064-3053 | C-H Stretching | Aromatic C-H | [4] |

| 1706-1656 | C=O Stretching | Carbonyl group (imide) | [4] |

| 1601-1484 | C=C Stretching | Aromatic ring | [7] |

| 1483-1461 | N=N Stretching | Azo group | [4] |

| 1273 | C-N Stretching | Aromatic C-N | [7] |

| 1162-1144 | S=O Stretching | Sulfonyl group | [7] |

Biological Implications: Metabolism and Signaling Pathways

While azo dyes themselves may not be inherently toxic, their metabolism, particularly through the reductive cleavage of the azo bond, can lead to the formation of potentially carcinogenic aromatic amines[8][9][10]. This biotransformation is primarily carried out by azoreductase enzymes present in the gut microbiota and to a lesser extent in the liver[11].

Azo Dye Metabolism

The general pathway for the metabolism of azo dyes involves the enzymatic reduction of the azo bond to produce two aromatic amine molecules.

Caption: General metabolic pathway of azo dye reduction.

Cellular Signaling Pathways Affected by Aromatic Amines

The aromatic amines produced from azo dye metabolism can undergo further metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates[12]. These reactive species can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis[13]. The cellular response to this damage involves a complex network of signaling pathways.

Recent studies have implicated several key signaling pathways in the toxic effects of aromatic amines, including the p53 signaling pathway, PI3K-Akt signaling pathway, and JAK-STAT signaling pathway[1]. These pathways are central to regulating cell cycle, apoptosis, and cellular proliferation, and their dysregulation is a hallmark of cancer.

Caption: Cellular signaling pathways affected by aromatic amine metabolites.

Conclusion

The discovery of azo dyes revolutionized the chemical industry and brought vibrant, lasting color to the masses. The synthesis, based on the elegant diazotization and azo coupling reactions, remains a cornerstone of industrial organic chemistry. This compound is a prime example of a commercially important azo dye, valued for its properties in dyeing protein fibers. However, a comprehensive understanding of azo dyes, particularly for professionals in drug development and toxicology, must extend beyond their synthesis and application. The metabolic fate of these compounds, leading to the formation of potentially harmful aromatic amines, necessitates a thorough investigation of their biological activities and their impact on cellular signaling pathways. This knowledge is crucial for the rational design of safer dyes and for assessing the risks associated with human exposure to these ubiquitous compounds.

References

- 1. From exposure to innovation: decoding aromatic amines’ role in bladder cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. US7708824B2 - C. I. pigment red 57:1 and production process thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Acid Red 57 for Protein Fibers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Acid Red 57, a prominent azo dye, for various protein fibers, including wool, silk, and collagen. Understanding the intricate molecular interactions between dyes and proteins is paramount for advancements in textile technology, biomaterial development, and targeted therapeutic applications. This document provides a comprehensive overview of the binding mechanisms, quantitative data derived from analogous systems, and detailed experimental protocols to facilitate further research and development in this field.

Core Principles of Acid Dye-Protein Fiber Interaction

The binding of acid dyes, such as this compound, to protein fibers is a complex interplay of several physicochemical forces. The primary driving force is the electrostatic attraction between the anionic sulfonate groups (-SO₃⁻) of the dye molecule and the protonated amino groups (-NH₃⁺) present in the amino acid residues of the protein fibers, particularly lysine (B10760008) and arginine. This interaction is highly dependent on the pH of the surrounding medium, with acidic conditions favoring the protonation of the amino groups and thus enhancing dye uptake.

Beyond ionic bonding, hydrogen bonds and van der Waals forces contribute significantly to the stability of the dye-protein complex. The molecular structure of the dye and the accessibility of potential binding sites on the protein surface dictate the extent of these secondary interactions.

The overall binding process can be characterized by adsorption isotherms, which describe the equilibrium distribution of the dye between the solution and the fiber. Commonly used models to analyze this equilibrium include the Langmuir, Freundlich, and Redlich-Peterson isotherms. These models provide valuable insights into the nature of the adsorption, such as whether it occurs as a monolayer or multilayer and the energetic heterogeneity of the binding sites.

Quantitative Analysis of Binding Affinity

While specific quantitative binding data for this compound across all protein fibers is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar acid dyes. The following tables summarize key thermodynamic and adsorption isotherm parameters for the binding of analogous acid dyes to wool, providing a comparative framework for understanding the potential binding characteristics of this compound.

Table 1: Adsorption Isotherm Parameters for Acid Dyes on Wool Fiber

| Isotherm Model | Dye | Fiber | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

| Langmuir | Acid Red 1 | Leicester Wool | 164 | - | - | - | 0.99 | [1] |

| Langmuir | Acid Red 1 | Dartmoor Wool | 144 | - | - | - | 0.99 | [1] |

| Freundlich | Acid Red 1 | Leicester Wool | - | - | - | - | 0.89 | [1] |

| Freundlich | Acid Red 1 | Dartmoor Wool | - | - | - | - | 0.82 | [1] |

Note: q_m is the maximum monolayer adsorption capacity, K_L is the Langmuir constant related to the energy of adsorption, K_F is the Freundlich constant related to adsorption capacity, and n is the Freundlich constant related to adsorption intensity. A higher q_m and K_L generally indicate a higher binding affinity in the Langmuir model. For the Freundlich model, a higher K_F and a value of n between 1 and 10 are indicative of favorable adsorption.

Table 2: Thermodynamic Parameters for Acid Dye Adsorption on Wool Fiber

| Dye | Fiber | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |

| Acid Red 1 | Leicester Wool | - | - | - | - | [1] |

| Acid Red 1 | Dartmoor Wool | - | - | - | - | [1] |